molecular formula C17H14N4S2 B2454690 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-88-5

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2454690
CAS No.: 868966-88-5
M. Wt: 338.45
InChI Key: PQRITJPFCAOBOQ-UHFFFAOYSA-N
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Description

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a thiophene ring and a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by further functionalization to introduce the thiophene and methylphenylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of substituents and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-12-5-2-3-6-13(12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-22-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRITJPFCAOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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